2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are a group of naturally occurring and synthetic compounds with a wide range of biological activities. The compound is characterized by the presence of a chromenone core substituted with a thiazole ring and an acetamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Synthesis of 7-methyl-2-oxo-2H-chromen-4-yl acetic acid: This intermediate can be prepared by the condensation of 7-methylcoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the acetamide derivative: The acetic acid intermediate is then converted to the corresponding acetamide by reaction with thionyl chloride to form the acyl chloride, followed by reaction with thiazole-2-amine.
The reaction conditions for these steps generally involve refluxing the reactants in suitable solvents such as ethanol or dichloromethane, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone and acetamide moieties, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: It is used in the development of new materials, dyes, and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-2-yl)acetamide: Similar structure with a pyridine ring instead of a thiazole ring.
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyrimidin-2-yl)acetamide: Similar structure with a pyrimidine ring instead of a thiazole ring.
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(benzothiazol-2-yl)acetamide: Similar structure with a benzothiazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide lies in its specific combination of a chromenone core with a thiazole ring and an acetamide group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings. The presence of the thiazole ring, in particular, may enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9-2-3-11-10(8-14(19)20-12(11)6-9)7-13(18)17-15-16-4-5-21-15/h2-6,8H,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFIKYLGWQDPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.